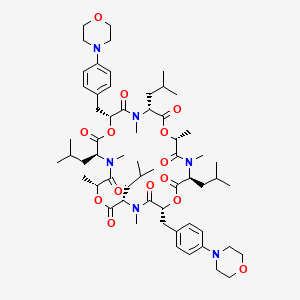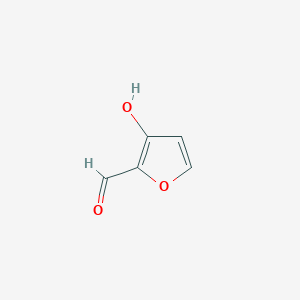
3-Hydroxyfuran-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy furfural is an organic compound derived from furfural, a platform molecule obtained from biomass It is characterized by a furan ring with a hydroxyl group and an aldehyde group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Hydroxy furfural can be synthesized through the catalytic hydrogenation of furfural. This process involves the use of catalysts such as nickel ferrite nanoparticles or cobalt ferrite, which facilitate the hydrogenation reaction under specific conditions. For instance, using nickel ferrite nanoparticles as a catalyst, a 94% yield of 3-Hydroxy furfural can be achieved at 180°C for 6 hours .
Industrial Production Methods
The industrial production of 3-Hydroxy furfural typically involves the catalytic hydrogenation of furfural in a continuous flow system. This method allows for the efficient conversion of furfural to 3-Hydroxy furfural, with the reaction conditions optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy furfural undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers and esters.
Applications De Recherche Scientifique
3-Hydroxy furfural has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of bio-based chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Hydroxy furfural involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates, which can exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furfural: A precursor to 3-Hydroxy furfural, characterized by an aldehyde group attached to a furan ring.
5-Hydroxymethylfurfural: Similar in structure but with a hydroxymethyl group instead of a hydroxyl group.
Furfuryl alcohol: Formed by the reduction of furfural, characterized by an alcohol group attached to a furan ring.
Uniqueness
3-Hydroxy furfural is unique due to the presence of both hydroxyl and aldehyde groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C5H4O3 |
|---|---|
Poids moléculaire |
112.08 g/mol |
Nom IUPAC |
3-hydroxyfuran-2-carbaldehyde |
InChI |
InChI=1S/C5H4O3/c6-3-5-4(7)1-2-8-5/h1-3,7H |
Clé InChI |
ZDIZZJCWLCMMCS-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[6-(2-hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate](/img/structure/B11936128.png)

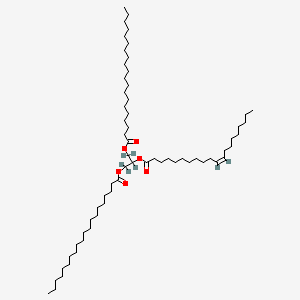
![[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936146.png)
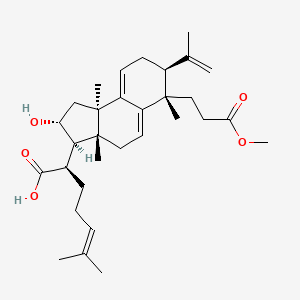

![heptadecan-9-yl 8-[3-hydroxypropyl-(7-oxo-7-undecoxyheptyl)amino]octanoate](/img/structure/B11936165.png)

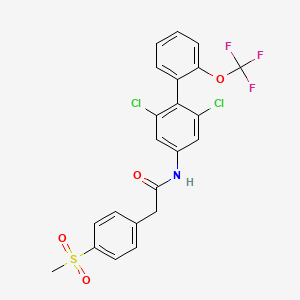

![1-(1,3-benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B11936186.png)
![(3aR,9bS)-8-[(2-bromophenyl)methoxy]-6,9-dimethyl-3-methylidene-3a,4,5,9b-tetrahydrobenzo[g][1]benzofuran-2-one](/img/structure/B11936187.png)

